molecular formula C9H18O2 B12660842 3-Methylpentyl propionate CAS No. 39230-59-6

3-Methylpentyl propionate

Cat. No.: B12660842
CAS No.: 39230-59-6
M. Wt: 158.24 g/mol
InChI Key: HKUKJBARMQZAIJ-UHFFFAOYSA-N
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Description

3-Methylpentyl propionate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavoring agents. The molecular formula of this compound is C9H18O2, and it has a molecular weight of 158.24 g/mol . This compound is known for its fruity aroma and is used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methylpentyl propionate can be synthesized through the esterification of 3-methylpentanol with propionic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product.

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process involves the careful control of temperature, pressure, and catalyst concentration to achieve high efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Methylpentyl propionate, like other esters, can undergo various chemical reactions including hydrolysis, transesterification, and reduction.

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce 3-methylpentanol and propionic acid.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, resulting in the formation of a different ester.

    Reduction: Esters can be reduced to their corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohol and an acid or base catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.

Major Products Formed:

    Hydrolysis: 3-Methylpentanol and propionic acid.

    Transesterification: A different ester and an alcohol.

    Reduction: 3-Methylpentanol.

Scientific Research Applications

3-Methylpentyl propionate has various applications in scientific research and industry:

Mechanism of Action

The mechanism of action of 3-Methylpentyl propionate involves its interaction with olfactory receptors, leading to the perception of its fruity aroma. In biological systems, it may interact with specific enzymes or receptors, influencing various biochemical pathways. detailed studies on its molecular targets and pathways are limited .

Comparison with Similar Compounds

    Pentyl propanoate:

    Ethyl propionate: Known for its pineapple-like odor, used in flavorings and as a solvent.

    Butyl propionate: Used in perfumes and as a solvent for resins and polymers.

Uniqueness: 3-Methylpentyl propionate is unique due to its specific molecular structure, which imparts a distinct fruity aroma. Its applications in various fields, including chemistry, biology, and industry, highlight its versatility and importance.

Properties

CAS No.

39230-59-6

Molecular Formula

C9H18O2

Molecular Weight

158.24 g/mol

IUPAC Name

3-methylpentyl propanoate

InChI

InChI=1S/C9H18O2/c1-4-8(3)6-7-11-9(10)5-2/h8H,4-7H2,1-3H3

InChI Key

HKUKJBARMQZAIJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CCOC(=O)CC

Origin of Product

United States

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